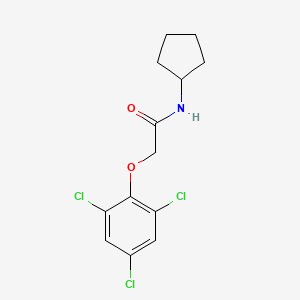
Hydrazine, N-(2-chlorobenzoyl)-N'-(4-chlorobenzoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two chlorobenzoyl groups attached to a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE can be synthesized through the reaction of 2-chlorobenzoyl chloride and 4-chlorobenzoyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzoyl hydrazines.
科学研究应用
1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
1-(2-BROMOBENZOYL)-2-(4-BROMOBENZOYL)HYDRAZINE: Similar structure but with bromine atoms instead of chlorine.
1-(2-METHYLBENZOYL)-2-(4-METHYLBENZOYL)HYDRAZINE: Similar structure but with methyl groups instead of chlorine.
1-(2-NITROBENZOYL)-2-(4-NITROBENZOYL)HYDRAZINE: Similar structure but with nitro groups instead of chlorine.
Uniqueness: 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s lipophilicity and ability to interact with biological targets.
属性
分子式 |
C14H10Cl2N2O2 |
|---|---|
分子量 |
309.1 g/mol |
IUPAC 名称 |
2-chloro-N'-(4-chlorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)16/h1-8H,(H,17,19)(H,18,20) |
InChI 键 |
OADMTIODBLBYJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




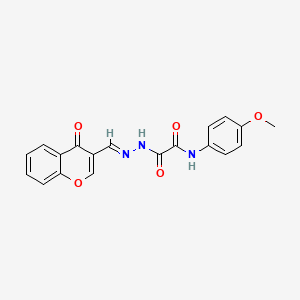

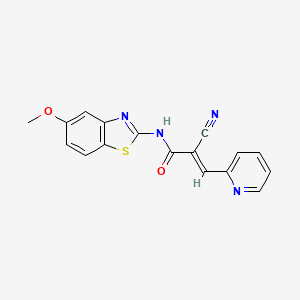
![3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11941712.png)
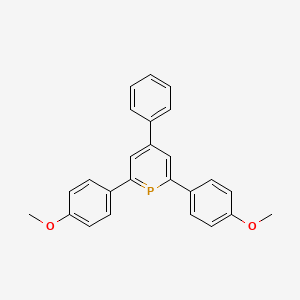
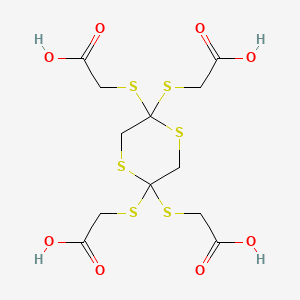
![1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene](/img/structure/B11941724.png)

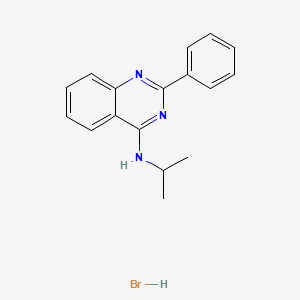

![1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941744.png)
